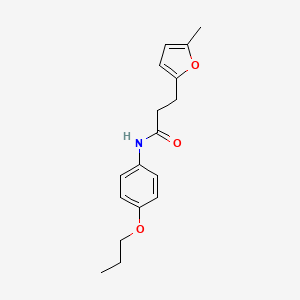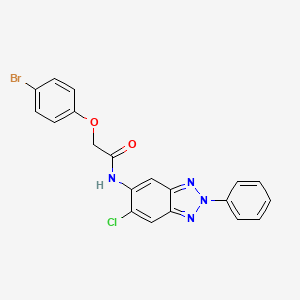![molecular formula C22H17ClN2O3S B4869068 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4869068.png)
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid acidic catalysts, such as montmorillonite KSF clay, to facilitate the reaction and improve yields . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions can include a variety of substituted aromatic compounds, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and benzoxazole derivatives, which share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide apart is its unique combination of functional groups and aromatic rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-17-7-10-20-19(12-17)25-22(28-20)14-3-2-4-16(11-14)24-21(26)13-29-18-8-5-15(23)6-9-18/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPYCPBOHKGGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4868994.png)
![2-bromo-N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4868995.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B4869014.png)



![3-CHLORO-N~2~-[3-(DIMETHYLAMINO)PROPYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4869028.png)
![4-[(4-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4869032.png)
![4-(azepan-1-ylcarbonyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B4869039.png)
![4-[[2-[[4-(4-Ethoxyphenyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B4869058.png)
![N-(3-METHYLPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4869063.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4869074.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4869075.png)
![7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4869081.png)
